Aromadendrane-4,10-diol
Overview
Description
Aromadendrane-4,10-diol is a natural product found in Premna serratifolia, Jackiella javanica, and other organisms with data available.
Scientific Research Applications
Antimycobacterial Activity
Aromadendrane-4,10-diol, along with other related compounds, has been found to display antimycobacterial activity against Mycobacterium tuberculosis, as observed in a study involving the plant Chisocheton penduliflorus (Phongmaykin et al., 2008).
Cytotoxicity
Several studies have shown the cytotoxic properties of aromadendrane-4,10-diol. For instance, it demonstrated weak cytotoxicity to a breast cancer cell line and moderate activity against a small-cell lung cancer cell line in the same study as above (Phongmaykin et al., 2008). Another study on the Argentine liverwort Porella chilensis highlighted the inhibition of biofilm formation of the human pathogen Pseudomonas aeruginosa by aromadendrane-type sesquiterpenoids (Gilabert et al., 2011).
Anti-Microbial and Anti-Viral Activities
Aromadendrane sesquiterpenoids, including aromadendrane-4,10-diol, have been described for their anti-viral and anti-microbial activities. A comprehensive review covering literature from 1963-2014 discusses these activities in detail, highlighting the significance of the gem-dimethylcyclopropyl unit in these compounds (Durán-Peña et al., 2015).
Nematicidal Activity
The nematicidal activities of aromadendrane-type sesquiterpenes, including aromadendrane-4,10-diol, were assessed in a study involving mycelial solid cultures of Dichomitus squalens. These compounds showed activity against Bursaphelenchus xylophilus (Huang et al., 2004).
properties
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPMJOWAWGIMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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